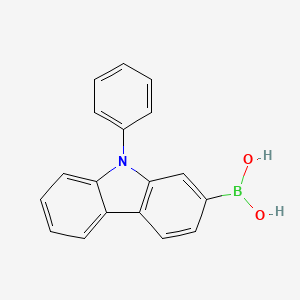

Ácido (9-fenil-9H-carbazol-2-il)borónico

Descripción general

Descripción

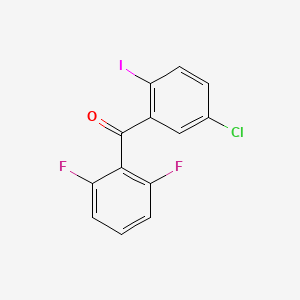

“(9-Phenyl-9H-carbazol-2-yl)boronic acid” is a chemical compound with the molecular formula C18H14BNO2 . It is used as an intermediate in organic synthesis, mainly in laboratory research and development, and in the process of chemical and pharmaceutical synthesis .

Synthesis Analysis

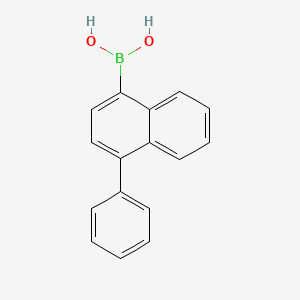

The synthesis of “(9-Phenyl-9H-carbazol-2-yl)boronic acid” involves the use of anhydrous Ether, n-BuLi (2.5M in hexane), and Triisopropyl borate . The reaction is carried out at a temperature of -78°C .Molecular Structure Analysis

The molecular structure of “(9-Phenyl-9H-carbazol-2-yl)boronic acid” includes benzene rings, a boronic acid group, and carbazole rings . The InChIKey of the compound is XSAOVBUSKVZIBE-UHFFFAOYSA-N .Chemical Reactions Analysis

“(9-Phenyl-9H-carbazol-2-yl)boronic acid” can participate in various coupling reactions such as the Suzuki reaction . The boronic acid group in the structure plays a crucial role in these reactions .Physical And Chemical Properties Analysis

“(9-Phenyl-9H-carbazol-2-yl)boronic acid” has a molecular weight of 287.1 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 287.1117589 g/mol .Aplicaciones Científicas De Investigación

Síntesis orgánica

“Ácido (9-fenil-9H-carbazol-2-il)borónico” se puede utilizar como intermedio en la síntesis orgánica . Se utiliza principalmente en investigación y desarrollo de laboratorio y en el proceso de síntesis química y farmacéutica .

OLED (diodos orgánicos emisores de luz)

Este compuesto se ha utilizado en la formación de diodos orgánicos emisores de luz (OLED) . Los OLED han atraído recientemente una atención notable por sus aplicaciones en pantallas planas a todo color e iluminación de estado sólido .

Materiales de transporte de huecos para OLED

Se ha sintetizado fácilmente una serie de nuevos materiales de transporte de huecos (HTM) basados en 4-(9H-carbazol-9-il)trifenilamina conjugada con diferentes derivados de carbazol o trifenilamina mediante reacciones de acoplamiento de Suzuki . La introducción de HTM en los dispositivos estándar resultó en una mejora significativa de la corriente, la potencia y las eficiencias cuánticas externas (EQE) en comparación con el dispositivo de referencia sin ninguna capa de HTM .

Molécula donante en aplicaciones electroquímicas

El ácido 9H-carbazol-9-(4-fenil) borónico pinacol se puede utilizar como molécula donante en la formación de nuevos tintes donante-π-aceptor para aplicaciones electroquímicas .

Safety and Hazards

“(9-Phenyl-9H-carbazol-2-yl)boronic acid” is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of (9-Phenyl-9H-carbazol-2-yl)boronic acid is the molecular structure of organic optoelectronic materials and liquid crystal molecules . The compound acts as an electron donor due to its boronic acid group, which is crucial in the synthesis of these materials .

Mode of Action

(9-Phenyl-9H-carbazol-2-yl)boronic acid interacts with its targets through a process known as Suzuki coupling . This reaction involves the boronic acid group of the compound, which allows it to bind to the molecular framework of the target molecules . The introduction of this compound can alter the conjugated structure of the target molecules, thereby modulating their luminescent properties .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of organic optoelectronic materials and liquid crystal molecules . By participating in the Suzuki coupling reaction, it influences the formation of C-C and C-X bonds in these pathways . The downstream effects include the alteration of the conjugated structure of the target molecules, which can lead to changes in their luminescent properties .

Result of Action

The primary result of the action of (9-Phenyl-9H-carbazol-2-yl)boronic acid is the modulation of the luminescent properties of organic optoelectronic materials and liquid crystal molecules . By altering the conjugated structure of these molecules, the compound can effectively tune their light-emitting characteristics .

Action Environment

The action of (9-Phenyl-9H-carbazol-2-yl)boronic acid is influenced by environmental factors. It should be stored under an inert gas (nitrogen or argon) at 2-8°C . These conditions can influence the compound’s action, efficacy, and stability.

Análisis Bioquímico

Biochemical Properties

The biochemical properties of (9-Phenyl-9H-carbazol-2-yl)boronic acid are not well-documented in the literature. It is known that boronic acids can interact with various biomolecules, particularly enzymes and proteins that have diol-containing side chains. The boronic acid moiety can form reversible covalent bonds with these diols, allowing it to modulate the activity of these biomolecules .

Molecular Mechanism

It is known that boronic acids can interact with biomolecules through the formation of boronate esters, which can influence the activity of these molecules

Propiedades

IUPAC Name |

(9-phenylcarbazol-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BNO2/c21-19(22)13-10-11-16-15-8-4-5-9-17(15)20(18(16)12-13)14-6-2-1-3-7-14/h1-12,21-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSAOVBUSKVZIBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C3=CC=CC=C3N2C4=CC=CC=C4)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10736782 | |

| Record name | (9-Phenyl-9H-carbazol-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10736782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1001911-63-2 | |

| Record name | (9-Phenyl-9H-carbazol-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10736782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (9-Phenyl-9H-carbazol-2-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Chloro-2-fluorophenyl)(6-chloro-2-methyl-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-3-yl)methanone](/img/structure/B591719.png)

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol](/img/structure/B591734.png)